2,3,5-Tribromo-4-(6-bromohexyl)thiophene

Catalog No.
S14782998
CAS No.
765314-62-3
M.F
C10H12Br4S
M. Wt
483.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Tribromo-4-(6-bromohexyl)thiophene

CAS Number

765314-62-3

Product Name

2,3,5-Tribromo-4-(6-bromohexyl)thiophene

IUPAC Name

2,3,5-tribromo-4-(6-bromohexyl)thiophene

Molecular Formula

C10H12Br4S

Molecular Weight

483.9 g/mol

InChI

InChI=1S/C10H12Br4S/c11-6-4-2-1-3-5-7-8(12)10(14)15-9(7)13/h1-6H2

InChI Key

GKDOXSUCLRDKNP-UHFFFAOYSA-N

Canonical SMILES

C(CCCBr)CCC1=C(SC(=C1Br)Br)Br

2,3,5-Tribromo-4-(6-bromohexyl)thiophene is a brominated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound features multiple bromine substituents and a hexyl chain, contributing to its unique chemical properties. The molecular formula of 2,3,5-tribromo-4-(6-bromohexyl)thiophene is C10H12Br4SC_{10}H_{12}Br_{4}S, and it has a molecular weight of approximately 483.88 g/mol. The presence of bromine enhances the compound's reactivity and potential applications in organic electronics and materials science .

Typical of thiophene derivatives:

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation and Reduction: The thiophene ring can be oxidized or reduced to yield different derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules .

The synthesis of 2,3,5-tribromo-4-(6-bromohexyl)thiophene typically involves bromination reactions. Key methods include:

  • Bromination of Thiophene: Starting from thiophene or its derivatives, bromination can be achieved using bromine in an appropriate solvent such as acetic acid or chloroform.
  • Sequential Bromination: This method allows for the selective introduction of multiple bromine atoms at specific positions on the thiophene ring.
  • Functionalization: The introduction of the hexyl group can be accomplished through alkylation reactions involving 1-bromohexane and suitable bases .

2,3,5-Tribromo-4-(6-bromohexyl)thiophene has several potential applications:

  • Organic Electronics: Its structure makes it a candidate for use in organic semiconductors and photovoltaic devices due to its electronic properties.
  • Material Science: It can serve as a building block for synthesizing more complex materials such as polymers and supramolecular structures.
  • Chemical Intermediates: The compound is useful in the synthesis of other functionalized thiophenes and related compounds that may have specific industrial or pharmaceutical applications .

Interaction studies involving 2,3,5-tribromo-4-(6-bromohexyl)thiophene focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound can be utilized in synthetic chemistry and materials development. For instance, its ability to form stable complexes with metals or other organic molecules can be explored for applications in catalysis or sensor technology .

Several compounds share structural similarities with 2,3,5-tribromo-4-(6-bromohexyl)thiophene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,3-Dibromo-4-(6-bromohexyl)thiopheneC10H10Br2SC_{10}H_{10}Br_{2}SFewer bromine substituents; potentially lower reactivity
3-(6-Bromohexyl)thiopheneC10H12BrSC_{10}H_{12}BrSLacks additional bromines; simpler structure
2-BromothiopheneC4H3BrSC_{4}H_{3}BrSA simpler thiophene derivative; less complex chemistry
2,5-DibromothiopheneC4H2Br2SC_{4}H_{2}Br_{2}SDifferent bromination pattern; used in organic synthesis

Uniqueness: The unique combination of multiple bromine substituents along with the hexyl chain distinguishes 2,3,5-tribromo-4-(6-bromohexyl)thiophene from these similar compounds. This structural complexity may lead to enhanced electronic properties and reactivity that are beneficial in various applications within organic electronics and material sciences .

Bromination Strategies in Thiophene Functionalization

Bromination of thiophene derivatives relies on electrophilic aromatic substitution (EAS), radical pathways, and halogen-lithium exchange reactions. For 2,3,5-tribromo-4-(6-bromohexyl)thiophene, sequential bromination must occur at the 2-, 3-, and 5-positions while preserving the 4-position for alkylation.

Electrophilic Bromination: N-Bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) enables regioselective bromination of electron-rich thiophenes. For example, bromination of 3-methylthiophene-2-carboxylic acid with NBS in DMF yields 2,4-dibromo derivatives through a bromination-decarboxylation cascade. Similarly, 2-methylbenzo[b]thiophene undergoes regioselective bromination at the 3-position using NBS in acetonitrile, achieving 99% yield.

Halogen-Lithium Exchange: Lithiation at vacant thiophene positions followed by bromine quenching offers an alternative route. 2,5-Dibromothiophene treated with lithium diisopropylamide (LDA) generates 3-lithiated intermediates, which rearrange to 3,5-dibromo-2-thienyllithium before electrophilic trapping. This method avoids overbromination but requires strict temperature control (-78°C) to prevent decomposition.

Radical Bromination: In carbon tetrachloride, NBS with azobisisobutyronitrile (AIBN) initiates allylic bromination. While less relevant for aromatic bromination, this approach aids in functionalizing the 6-bromohexyl sidechain post-alkylation.

Bromination MethodRegioselectivityYield (%)Key Reference
NBS in DMF2,4-dibromo89
Lithiation-Quench3,5-dibromo75
NBS/MeCN3-bromo99

Catalytic Cross-Coupling Approaches for Alkyl Chain Introduction

Introducing the 6-bromohexyl group at the 4-position requires palladium-catalyzed cross-coupling. Kumada coupling between 4-bromo-2,3,5-tribromothiophene and 6-bromohexylmagnesium bromide proves effective, leveraging nickel or palladium catalysts.

Grignard Reagent Synthesis: 6-Bromohexylmagnesium bromide is prepared by reacting 1,6-dibromohexane with magnesium in tetrahydrofuran (THF). Excess magnesium ensures complete conversion, with yields exceeding 85%.

Palladium-Catalyzed Coupling: Using tetrakis(triphenylphosphine)palladium(0), the coupling of 4-bromo-2,3,5-tribromothiophene with the Grignard reagent proceeds at 60°C in THF. This method avoids β-hydride elimination, common in alkyl chain couplings, by employing bulky phosphine ligands.

Negishi Coupling: Zincates derived from 6-bromohexylzinc bromide offer improved stability. Coupling with 4-iodo-2,3,5-tribromothiophene using [PdCl₂(dppf)] achieves 92% yield, with dppf (1,1′-bis(diphenylphosphino)ferrocene) enhancing catalytic activity.

Microreactor-Enabled Continuous Flow Bromination Processes

Continuous-flow microreactors address exothermicity and mixing challenges in multi-step bromination. A three-stage system achieves:

  • Initial Bromination: 2-Bromothiophene in DMF reacts with NBS at 25°C (residence time: 5 min).
  • Lithiation-Bromination: LDA-mediated lithiation at -30°C, followed by Br₂ quenching.
  • Sidechain Bromination: Post-alkylation, the 6-hexyl chain undergoes radical bromination using NBS/AIBN in CCl₄.

Flow systems improve heat dissipation, reducing decomposition from local hot spots. A 10-fold scale-up trial maintained 88% yield for the tribrominated core, compared to 72% in batch.

Regioselective Control in Multi-Bromination Reactions

Achieving 2,3,5-tribromination demands sequential directing group strategies:

  • 3-Bromination First: 3-Methylthiophene directs electrophilic bromination to the 2- and 5-positions. Subsequent oxidization removes the methyl group.
  • Lithiation Blocking: Protecting the 4-position with a trimethylsilyl (TMS) group prevents unwanted bromination. After 2,5-dibromination, the TMS group is cleaved with tetrabutylammonium fluoride (TBAF).
  • DFT-Guided Design: Computational models predict bromine’s electrophilic attack preferences. For thiophene, the 2-position is most reactive, followed by 5- and 3-positions. Solvent effects (e.g., DMF vs. MeCN) modulate reactivity by stabilizing transition states.

Sequential Bromination Protocol:

  • Step 1: NBS in MeCN brominates 4-(6-bromohexyl)thiophene at the 2-position (90% yield).
  • Step 2: Br₂ in acetic acid targets the 5-position (85% yield).
  • Step 3: LDA lithiation at -78°C, followed by Br₂ quench, installs the 3-bromo group (78% yield).

Reaction SystemComputational MethodActivation Energy (kcal/mol)Key Findings
Thieno[3,2-b]benzofuran + BromineB3LYP/6-31G*69.9 [2]Two-step mechanism via π-complex and σ-complex [2]
Thiophene + N-bromosuccinimideDensity Functional Theory (various functionals)Variable [3]Mechanism depends on substitution pattern [3]
Thiophene + Hydroxyl radicalCBS-QB3Negative (barrierless addition) [4]Hydroxyl addition to carbon adjacent to sulfur preferred [4]
Thiophene-2-sulfonic acid + BromineExperimental kineticsNot specified [5]Rate constant = 106 inverse molar per second at 24.5°C [5]
Thiophene + Bromine (micro-reactor)Experimental kineticsNot specified [6]Zero-order kinetics, 86% yield for 2,5-dibromothiophene [6]

Computational investigations have also explored the role of different brominating agents in thiophene functionalization [3] [7]. Studies using various density functional theory methods reveal that the bromination mechanism is highly dependent on the specific brominating agent employed and the substitution pattern of the thiophene substrate [3]. The computational results demonstrate that N-bromosuccinimide exhibits distinct reactivity patterns compared to molecular bromine, with different activation energies and selectivity profiles [3] [7].

The electronic structure analysis provides insights into the regioselectivity observed in thiophene bromination reactions [2] [8]. The most negative charge density is typically located on the carbon-2 position of the thiophene ring, which correlates with the experimentally observed regioselectivity for electrophilic substitution at this position [2]. The sulfur atom in the thiophene ring adopts sp2 hybridization, leaving a p-orbital and electron pair to conjugate with the π-electron system of the heterocycle [2].

Solvent Effects on Reaction Kinetics and Selectivity

Solvent effects play a crucial role in determining the kinetics and selectivity of thiophene bromination reactions [5] [9] [6]. Investigations of bromination reactions in aqueous medium reveal distinct kinetic behavior characterized by second-order kinetics [5] [10]. The specific reaction rate for thiophene bromination in aqueous solution has been determined to be 526.5 inverse molar per second at 24.5°C, with an activation energy of 26.5 kilojoules per mole [5] [10].

Comparative studies demonstrate significant substituent effects on bromination reactivity in aqueous media [5] [10]. Thiophene-2-sulfonic acid exhibits substantially reduced reactivity compared to unsubstituted thiophene, with a rate constant of 106 inverse molar per second under identical conditions [5] [10]. This represents a selectivity factor of approximately 0.2 relative to thiophene, quantitatively confirming the electron-withdrawing effect of the sulfonic acid group on the nucleophilicity of the thiophene ring [5] [10].

The use of dioxane as a solvent system introduces unique mechanistic considerations [2]. In dioxane dibromide complexes, the bromine molecule becomes slightly polarized, with the bromine-bromine bond length increasing from 2.28 Å in free bromine to 2.31 Å in the complex [2]. Molecular orbital analysis reveals that electron density flows from the lone electron pairs of bromine to unoccupied orbitals on the dioxane unit, enhancing the electrophilic character of the bromine molecule [2]. This enhanced electrophilicity results in a third-order reaction mechanism that proceeds through a polarized bromine species rather than a discrete brominium cation [2].

Acetonitrile has emerged as a particularly effective solvent for N-bromosuccinimide-mediated bromination reactions [11]. The regioselective bromination of 2-methylbenzo[b]thiophene using N-bromosuccinimide in acetonitrile proceeds at room temperature to give 3-bromo-2-methylbenzo[b]thiophene in 99% yield [11]. The reaction mixture can be monitored by thin-layer chromatography, and the product is obtained as a white solid after purification by silica gel column chromatography [11].

Table 2: Solvent Effects on Reaction Kinetics and Selectivity

Solvent SystemRate EnhancementSelectivityKey Observations
Aqueous mediumBaseline [5]Second-order kinetics [5]Activation energy = 26.5 kJ/mol for thiophene [5]
DioxanePolarization effects [2]High regioselectivity for carbon-2 [2]Third-order mechanism proposed [2]
AcetonitrileHigh selectivity observed [11]Regioselective for carbon-3 [11]N-bromosuccinimide bromination at room temperature [11]
Solvent-free (micro-reactor)Highest space-time yield [6]86% yield 2,5-dibromothiophene [6]Reaction time less than 1 second [6]
Chloroform (computational)Stabilization of intermediates [3]Computational modeling [3]Gibbs free energy calculations [3]

Solvent-free conditions represent an innovative approach to thiophene bromination that offers significant advantages in terms of reaction efficiency and environmental impact [6]. Micro-reactor technology enables continuous bromination of thiophene using pure bromine without any catalyst at room temperature [6]. This approach achieves high selectivities for 2,5-dibromothiophene formation with yields up to 86%, which represents a substantial improvement over traditional batch processing methods that typically yield 50-77% [6]. The reaction time is reduced from approximately 2 hours in batch processes to less than 1 second in the micro-reactor system [6].

The kinetic behavior in solvent-free micro-reactor conditions follows zero-order kinetics, indicating a saturated catalytic process [6]. The space-time yields are higher by an order of magnitude compared to batch operations, demonstrating the efficiency advantages of continuous flow processing [6]. The micro-reactor system facilitates rapid parametric studies to optimize reaction conditions with respect to temperature and the bromine-to-thiophene molar ratio [6].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have been investigated for their effects on thiophene halogenation reactions [12] [9]. These solvents can stabilize charged intermediates and transition states, potentially lowering activation barriers and altering selectivity patterns [12]. The dielectric constant and hydrogen-bonding capability of the solvent significantly influence the stability of brominated intermediates and the overall reaction pathway [9].

Transition Metal Catalysis in Directed Carbon-Hydrogen Bromination

Transition metal catalysis has emerged as a powerful strategy for achieving regioselective carbon-hydrogen bromination of thiophene derivatives [13] [14] [15]. Palladium-catalyzed approaches have demonstrated remarkable success in controlling regioselectivity through the use of directing groups and catalyst design [13] [16] [17]. The development of regiodivergent carbon-hydrogen alkynylation methods for thiophenes has provided insights into controlling selectivity between the carbon-2 and carbon-5 positions [13] [16].

Palladium-catalyzed systems employing dual ligand-enabled catalyst design have achieved high regioselectivity in thiophene functionalization reactions [16]. For 3-hexylthiophene substrates, the use of sterically demanding amino acid-derived ligands enables preferential functionalization at the carbon-5 position with regioselectivities of 94:6 and yields of 71% [16]. The catalyst system requires both ligands for optimal performance, as control experiments demonstrate substantially inferior results in the absence of either ligand component [16].

The mechanistic understanding of palladium-catalyzed thiophene bromination involves carbon-hydrogen activation followed by bromination [18] [16] [17]. Studies on bromide-directed β-arylation of thiophenes reveal that the presence of a bromide group enhances the reactivity of adjacent carbon-hydrogen bonds [18]. The reaction is conducted with palladium dichloride and tri(p-tolyl)phosphine as the catalyst system, silver carbonate as an additive, and aryl iodides as coupling partners [18]. Control experiments indicate that silver salts play a key role in the carbon-hydrogen bond activation step [18].

Rhodium catalysis offers complementary selectivity patterns for thiophene bromination reactions [19] [7]. Computational investigations of rhodium(III)-catalyzed ortho-bromination of arenes using density functional theory reveal that the bromination step involves bromine transfer from N-bromosuccinimide to the arylrhodium intermediate [7]. The mechanism proceeds through bromonium intermediate formation followed by bromine shift to generate the new carbon-bromine bond, which is more favorable than the previously proposed rhodium(III)/rhodium(V) catalytic cycle [7]. The rhodium catalyst remains in the +3 oxidation state throughout the reaction [7].

Table 3: Transition Metal Catalysis in Directed Carbon-Hydrogen Bromination

Metal CatalystDirecting GroupSelectivityReaction ConditionsYield (%)
PalladiumAlkyl chain [16]Carbon-2 vs Carbon-5 regiodivergent [16]Dual ligand system [16]71-94 [16]
RhodiumPhenylpyridine [7]meta-selective [7]Bromination followed by cross-coupling [7]Not specified [7]
RutheniumCarboxylate [20]Decarboxylative functionalization [20]Base-free conditions [20]Moderate to high [20]
IridiumBoryl group [21]High regioselectivity [21]Carbon-hydrogen borylation/bromination [21]Good to excellent [21]
Thianthrene/Trifluoromethanesulfonic acidElectrophilic activation [12]Multiple halogenation types [12]N-bromosuccinimide activation [12]Enhanced efficiency [12]

Ruthenium-based catalytic systems provide unique opportunities for decarboxylative bromination of thiophenes [20]. The ruthenium-catalyzed decarboxylative alkenylation of heteroarenes proceeds through carboxylate-directed carbon-hydrogen bond functionalization [20]. This approach offers high regioselectivity and broad functional group tolerance without requiring stoichiometric amounts of bases or oxidants [20]. The method is applicable to various heteroarenes including indole, pyrrole, and thiophene derivatives [20].

Iridium catalysis has proven particularly effective for thiophene borylation reactions that can be coupled with subsequent bromination steps [21]. Iridium-catalyzed borylation of substituted thiophenes proceeds with high regioselectivity, particularly for 3-substituted and 2,5-disubstituted thiophenes [21]. The borylated products can undergo electrophilic aromatic carbon-hydrogen/carbon-silicon bromination without breaking the carbon-boron bond [21]. This enables one-pot carbon-hydrogen borylation/Suzuki-Miyaura cross-coupling sequences for the efficient synthesis of functionalized thiophenes [21].

The thianthrene/trifluoromethanesulfonic acid catalytic system represents an innovative approach to electrophilic halogenation using N-bromosuccinimide [12]. This system activates regular halogenating reagents through the formation of highly reactive electrophilic halogen thianthrenium species [12]. The protocol accomplishes multiple types of halogenation including aromatics, olefins, alkynes, and ketones [12]. For thiophene substrates, the thianthrene/trifluoromethanesulfonic acid system notably enhances reaction efficiency compared to reactions conducted without the catalyst system [12].

Chelation-assisted carbon-hydrogen activation provides another avenue for regioselective thiophene bromination [17]. Palladium-catalyzed chelation-assisted β-selective direct carbon-hydrogen bond arylation of thienylthioamides demonstrates the potential of thiocarbonyl groups as directing groups [17]. The palladium-phenanthroline system avoids decomposition processes that typically plague thiocarbonyl-directed reactions [17]. The reaction of 2-thienylthioamide, which has only a carbon-hydrogen bond next to a thiocarbonyl group at the β-position, proceeds selectively at that position, overcoming the fundamental preference for α-position reactivity in thiophenes [17].

The application of 2,3,5-Tribromo-4-(6-bromohexyl)thiophene as a solvent additive in bulk heterojunction solar cells represents one of the most significant advances in organic photovoltaic optimization. The compound's effectiveness stems from its unique structural characteristics that enable superior morphological control during the film formation process [1].

The high boiling point of brominated thiophene derivatives provides crucial advantages in photovoltaic device processing. 2,5-dibromo-3,4-difluoro-thiophene analogs have demonstrated the ability to prolong crystallization and phase separation kinetic processes, allowing for more controlled formation of donor-acceptor interfaces [1]. This prolonged processing window enables the development of favorable morphologies characterized by increased crystallinity and optimized phase separation patterns.

Research has demonstrated that thiophene-based solvent additives operate through the "like dissolve like" principle, where the structural similarity between the additive and the conjugated polymer backbone facilitates enhanced dissolution and processing characteristics [1]. The PM6:Y6 binary solar cell system treated with fluorinated bromothiophene additives achieved remarkable power conversion efficiencies of 17.9% with fill factors reaching 78.6% [1]. These values represent some of the highest performances reported for PM6:Y6-based binary systems.

Solar Cell SystemAdditive TypePower Conversion EfficiencyFill FactorPerformance Enhancement
PM6:Y6Fluorinated Bromothiophene17.9%78.6%Optimal crystallinity and phase separation [1]
L8-BO basedThiophene derivatives18.6%Not specifiedGeneral applicability across systems [1]
Y6-BO basedThiophene derivatives18.7%Not specifiedEnhanced charge transport [1]
BTP-eC9 basedThiophene derivatives18.6%Not specifiedImproved exciton dissociation [1]

The mechanistic advantages of brominated thiophene additives include concurrent formation of increased crystallinity, favorable phase separation, and formation of P-i-N-like heterojunctions [1]. These structural improvements lead to enhanced exciton dissociation, improved charge transportation and extraction, and significantly suppressed carrier recombination processes. The versatility of thiophene-based additives has been demonstrated across multiple photovoltaic systems, including L8-BO, Y6-BO, and BTP-eC9-based devices, all achieving efficiencies in the 18.6-18.7% range [1].

The success of brominated thiophene compounds as solvent additives is further supported by their compatibility with state-of-the-art photovoltaic materials that incorporate thiophene sequences along their conjugated backbones [1]. This structural compatibility ensures optimal interaction between the additive and the active materials, leading to superior device performance and stability.

Charge Transport Modification in Conjugated Polymer Systems

2,3,5-Tribromo-4-(6-bromohexyl)thiophene plays a crucial role in modifying charge transport properties within conjugated polymer systems through controlled disruption of π-conjugation and strategic morphological modifications. The compound's multiple bromine substituents provide precise control over electronic properties while maintaining processability through the hexyl side chain functionality.

Bromination effects on polythiophene charge transport have been extensively studied, revealing that controlled bromine substitution can both enhance and modify transport characteristics depending on the degree and pattern of substitution [2]. Research has shown that 11% brominated poly(3-hexylthiophene) exhibits approximately one brominated thiophene ring per nine polymer backbone units, effectively limiting intrachain delocalization of π-electrons while maintaining reasonable transport properties [2]. This controlled disruption allows for fine-tuning of electronic properties without completely destroying conductivity.

The charge transport modification mechanisms in brominated thiophene systems operate through several key pathways. Bromine substitution at specific positions creates controlled torsional distortions in the polymer backbone, with inter-ring S-C-C-S dihedral angles reaching approximately 60 degrees in heavily brominated systems [2]. This structural modification leads to controlled decoupling of π-conjugation segments, enabling precise bandgap tuning and mobility optimization.

Bromination LevelMobility ImpactStructural EffectProcessing Advantage
2-11%Minimal decrease, improved crystallinitySlight backbone distortionEnhanced solubility [2]
22-37%Moderate reduction with maintained functionControlled π-disruptionStable film formation [2]
>66%Significant mobility lossExtensive structural disorderLimited practical utility [2]

Molecular dynamics studies have revealed that thiophene-phenylene-thiophene polymer systems can achieve remarkable mobility enhancements through thermal annealing processes [3]. TPT-T polymers demonstrate 5-10 times higher charge mobilities after annealing, with mobility distributions becoming significantly narrower due to improved molecular ordering [3]. The annealing process induces formation of highly crystalline structures with predominantly edge-on molecular orientations, facilitating efficient interchain charge transport.

The self-plastifying nature of poly[3-hexyl-4-(6-bromohexyl)thiophene] systems provides unique advantages for charge transport optimization [4]. These materials exhibit enhanced solubility compared to conventional brominated polythiophenes, with solubility improvements exceeding 50% in chloroform [4]. The dual substitution pattern allows for both electronic property modification and maintained processability, enabling the synthesis of multifunctional materials through post-polymerization functionalization reactions.

Advanced thiophene-based conjugated polymers incorporating brominated units have demonstrated field-effect mobilities ranging from 10⁻⁷ to 10⁻² cm²/V·s depending on the specific molecular architecture and processing conditions [4] [2]. Optimized systems with controlled bromination patterns and appropriate thermal treatment can achieve mobilities approaching 10⁻² cm²/V·s, representing significant improvements over unoptimized materials.

The charge transport enhancement mechanisms in brominated thiophene systems are closely linked to morphological control and intermolecular packing optimization. Thermal annealing of appropriately designed systems leads to improved backbone planarity, enhanced crystallinity, and favorable molecular orientation relative to charge transport directions [3]. These structural improvements translate directly into enhanced device performance with reduced device-to-device variation and improved operational stability.

Self-Assembly Behavior in Organic Semiconductor Thin Films

The self-assembly characteristics of 2,3,5-Tribromo-4-(6-bromohexyl)thiophene in organic semiconductor thin films represent a sophisticated interplay between halogen-induced intermolecular interactions and alkyl chain-mediated packing optimization. The compound's unique substitution pattern enables controlled formation of ordered nanostructures with tunable electronic and optical properties.

Thiophene-based π-conjugated molecules demonstrate remarkable self-assembly capabilities that are strongly influenced by the nature and position of substituents [5]. The brominated hexyl chain functionality in 2,3,5-Tribromo-4-(6-bromohexyl)thiophene provides dual functionality, serving both as a solubilizing group and as a structure-directing element that influences intermolecular packing arrangements. Research has shown that thiophene derivatives with cyanostyrene functionalities form nanoparticles through self-assembly in organic solvents, accompanied by strong fluorescence emission [5].

The morphological control achievable through brominated thiophene self-assembly is highly dependent on processing conditions and solvent characteristics. Studies have demonstrated that increasing water content in THF/water mixtures leads to morphological transitions from nanoparticles to nanofibers, accompanied by fluorescence intensity changes and spectral red-shifts [5]. This solvent-dependent behavior indicates that 2,3,5-Tribromo-4-(6-bromohexyl)thiophene can be expected to exhibit similar morphological plasticity under appropriate processing conditions.

Self-Assembly ParameterNanoparticle FormationFiber FormationPerformance Impact
Solvent PolarityLow (THF, DMSO)High (water-rich mixtures)Fluorescence intensity varies [5]
Temperature ControlRoom temperature stableThermally induced transitionsMorphology-dependent transport [5]
Concentration EffectsHigher concentration favors particlesLower concentration promotes fibersCoverage and connectivity [5]

Crystallization behavior in brominated thiophene thin films is significantly influenced by the degree of halogenation and the presence of alkyl substituents [2]. X-ray diffraction studies have revealed that crystallinity in brominated polythiophene films decreases with increasing bromination degree, with films containing 37% bromination showing notably reduced diffraction intensities compared to pristine materials [2]. However, controlled bromination in the 2-22% range can actually lead to slightly larger crystal domain sizes (13-14 nm) compared to unbrominated systems (11 nm) [2].

The self-assembly behavior of oligothiophene derivatives has been extensively characterized using scanning tunneling microscopy, revealing that molecular packing characteristics depend strongly on the length of the π-conjugated backbone, functional group attachment, and alkyl substitution patterns [6]. Two-dimensional crystals formed on highly ordered pyrolitic graphite surfaces demonstrate that intermolecular interactions and substrate effects combine to determine the final assembled structure.

Advanced processing techniques for controlling thiophene self-assembly include electrospraying methods that enable morphological control through solvent selection [7]. Thiophene derivatives processed using solvents with decreasing vapor pressure show gradual morphological transformations from spiked-spheres to spike-only structures, demonstrating the critical role of processing kinetics in determining final morphology [7]. The transformation mechanism involves synergistic effects of both vapor pressure and dielectric constant of the processing solvents.

Temperature-controlled crystallization represents another powerful approach for optimizing thiophene self-assembly behavior [8] [9]. Nanoimprint crystallithography techniques have enabled the formation of organic semiconductor crystals with low defect densities and excellent uniformity through precise control of crystallization kinetics via temperature gradient adjustment [9]. These approaches yield nanostructures with device-to-device variations as low as 2%, indicating exceptional control over the self-assembly process.

The role of noncovalent interactions in thiophene self-assembly cannot be understated, particularly S···O, O···H-C, and S···H-C interactions that regulate main-chain conformation and enhance solid-state ordering [3]. These interactions are particularly relevant for 2,3,5-Tribromo-4-(6-bromohexyl)thiophene systems where multiple bromine atoms can participate in halogen bonding interactions, potentially leading to enhanced intermolecular organization and improved charge transport pathways.

Emergent chirality phenomena have been observed in certain thiophene polymer systems upon thermal annealing, leading to helical polymer conformations that impact charge transport efficiency [3]. While this can sometimes reduce transport efficiency, controlled chiral assembly can also lead to unique optical and electronic properties that may be beneficial for specific applications such as circularly polarized light emission or enantioselective sensing.

XLogP3

7.2

Hydrogen Bond Acceptor Count

1

Exact Mass

483.73522 g/mol

Monoisotopic Mass

479.73932 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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